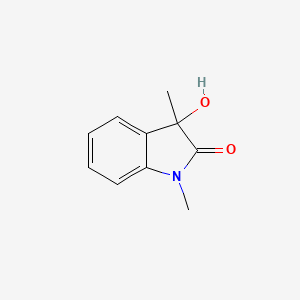

1,3-Dimethyl-3-hydroxyoxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,3-dimethylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYJEHMJKVIBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327246 | |

| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54279-13-9 | |

| Record name | 1,3-Dimethyl-3-hydroxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,3 Dimethyl 3 Hydroxyoxindole and Its Derivatives

Traditional and Established Synthetic Routes to the 3-Hydroxyoxindole Core

The foundational approaches to constructing the 3-hydroxyoxindole core have historically relied on the versatile chemistry of isatin (B1672199) and its derivatives. These methods, while robust, often necessitate stoichiometric reagents and may lack stereocontrol.

Synthesis via Isatin Derivatives

Isatins (1H-indole-2,3-diones) have long served as the cornerstone for the synthesis of 3-substituted 3-hydroxyoxindoles. The electrophilic nature of the C3-carbonyl group in isatin makes it a prime target for nucleophilic attack, providing a direct and efficient route to the desired tertiary alcohol functionality. A variety of isatin derivatives, including N-substituted and ring-substituted variants, have been employed to generate a diverse library of 3-hydroxyoxindoles. The choice of the N-substituent on the isatin precursor is crucial as it can influence the reactivity and solubility of the starting material and the properties of the final product. nih.gov

Approaches Involving Nucleophilic Addition to Isatins

The addition of carbon nucleophiles to the C3-carbonyl of isatins is the most direct and widely utilized strategy for the synthesis of 3-substituted-3-hydroxyoxindoles. juniperpublishers.com This approach encompasses a range of classic organometallic reactions and aldol-type condensations.

Grignard and Organolithium Reagents: The reaction of Grignard reagents (RMgX) and organolithium reagents (RLi) with isatins provides a straightforward method for the introduction of a wide array of alkyl, aryl, and vinyl substituents at the C3 position. rsc.orgacs.org These highly reactive organometallic reagents readily attack the electrophilic C3-carbonyl, leading to the formation of the corresponding tertiary alcohol upon workup. For instance, treatment of N-benzyl isatins with Grignard reagents at low temperatures yields 3-hydroxy-3-substituted oxindole (B195798) substrates. rsc.org However, the high reactivity of these reagents can sometimes lead to side reactions, and careful control of reaction conditions is often necessary.

Aldol (B89426) Condensation: The aldol condensation of isatins with enolizable ketones and aldehydes offers another powerful tool for the construction of the 3-hydroxyoxindole core. scispace.com This reaction, typically catalyzed by acid or base, involves the formation of a new carbon-carbon bond between the C3-position of the isatin and the α-carbon of the carbonyl compound. Cross-aldol reactions of isatin and its derivatives with acetaldehyde (B116499) have been reported to form biologically active 3-substituted 3-hydroxyindolin-2-ones.

| Reagent Type | Example Reagent | Resulting C3-Substituent | Reference |

| Grignard Reagent | Phenylmagnesium bromide | Phenyl | rsc.org |

| Organolithium Reagent | n-Butyllithium | n-Butyl | researchgate.net |

| Aldol Donor | Acetone | Acetonyl | scispace.com |

Modern and Catalytic Asymmetric Synthesis of Chiral 1,3-Dimethyl-3-hydroxyoxindoles

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for the synthesis of chiral 3-hydroxyoxindoles, including 1,3-dimethyl-3-hydroxyoxindole. These modern approaches offer high levels of stereocontrol and efficiency. beilstein-journals.orgnih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of 3-hydroxyoxindoles, avoiding the use of often toxic and expensive transition metals. nih.govbeilstein-journals.org These reactions are typically promoted by small organic molecules, such as chiral amines and phosphines.

Morita-Baylis-Hillman Reactions: The Morita-Baylis-Hillman (MBH) reaction, an atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, has been successfully applied to the asymmetric synthesis of 3-substituted 3-hydroxyoxindoles. acs.orgbeilstein-journals.org Chiral catalysts, such as β-isocupreidine, have been shown to efficiently catalyze the MBH reaction of isatins with activated alkenes like acrolein and maleimides, affording the desired products in high yields and with excellent enantioselectivities. nih.govbeilstein-journals.orgacs.org This reaction is notable for being one of the first examples of a highly enantioselective catalytic asymmetric MBH reaction using a ketone as the electrophile. acs.orgacs.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a versatile and highly effective platform for the asymmetric synthesis of 3-hydroxyoxindoles. nih.govbeilstein-journals.org Chiral ligand-metal complexes can achieve excellent levels of enantioselectivity and high yields in a variety of transformations. nih.govrsc.org

Pd-catalyzed Reactions: Palladium catalysts have been widely used in the allylation of isatins. nih.gov Chiral CNN pincer palladium complexes have proven effective in catalyzing the enantioselective allylation of isatins with allyltributyltin, yielding 3-allyl-3-hydroxyoxindoles. nih.gov The enantioselectivity of these reactions can be influenced by the substituents on the isatin aromatic ring and the N-protecting group. nih.govbeilstein-journals.org Furthermore, palladium-catalyzed asymmetric allylic alkylation of 3-OBoc-oxindoles has been developed to synthesize 3-allyl-3-hydroxyoxindoles with high enantio- and diastereoselectivities. acs.org

Yb(OTf)₃-catalyzed Reactions: Ytterbium(III) triflate (Yb(OTf)₃) has been employed as a Lewis acid catalyst in the enantioselective decarboxylative addition of β-ketoacids to isatins. nih.govbeilstein-journals.org This reaction proceeds via a decarboxylation followed by a Yb(OTf)₃/PyBox-catalyzed aldol addition, affording 3-hydroxyoxindoles in excellent yields and with high enantioselectivities. nih.govbeilstein-journals.org

| Metal Catalyst | Reaction Type | Ligand/Additive | Yield | Enantiomeric Excess (ee) | Reference |

| Palladium | Allylation | Chiral CNN pincer complex | 89–98% | 32–86% | nih.govbeilstein-journals.org |

| Palladium | Allylic Alkylation | Tartrate derived bi(oxazoline) | up to 93% | up to 97% | nih.govacs.org |

| Ytterbium(III) triflate | Decarboxylative Aldol Addition | PyBox | up to 98% | up to 99% | nih.govbeilstein-journals.org |

Enantioselective Functionalization at the C3 Quaternary Stereocenter

The construction of the C3 quaternary stereocenter with high enantioselectivity is a key challenge in the synthesis of 1,3-dimethyl-3-hydroxyoxindole and its analogs. nih.govacs.org A variety of catalytic asymmetric strategies have been developed to address this challenge, enabling the precise control of the stereochemistry at this crucial position. beilstein-journals.orgnih.gov

The development of efficient methodologies to access enantioenriched 3-substituted-3-hydroxyoxindoles is of great importance as these compounds can be utilized as important synthons for the synthesis of various natural products and pharmaceutical lead compounds. acs.org Organocatalytic approaches, such as the Friedel-Crafts reaction of indoles with isatins catalyzed by chiral alkaloids, have been shown to produce 3-indolyl-3-hydroxyoxindole derivatives with high yields and excellent enantioselectivities. scispace.com Additionally, transition metal-catalyzed reactions, including the enantioselective addition of terminal ynamides to isatins catalyzed by copper complexes, provide efficient access to 3-hydroxyoxindoles bearing a tetrasubstituted chirality center. nih.gov These modern catalytic methods represent the forefront of synthetic chemistry in the creation of complex and stereochemically defined molecules.

Novel Synthetic Strategies for the Construction of 1,3-Dimethyl-3-hydroxyoxindole Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of sophisticated and efficient methods for constructing complex molecular architectures like the 1,3-Dimethyl-3-hydroxyoxindole scaffold. These modern strategies often prioritize atom economy, step economy, and the introduction of chirality, moving beyond traditional synthetic approaches.

Cascade and Multicomponent Reactions (MCRs)

In the context of synthesizing derivatives of the 1,3-Dimethyl-3-hydroxyoxindole scaffold, MCRs have been employed to create structurally diverse oxindole derivatives. For instance, a three-component reaction involving 1,3-indandione, isatins, and N,N-dimethylaniline, catalyzed by LiClO4, has been developed for the synthesis of new unsymmetrical oxindoles. nih.gov This approach highlights the potential of MCRs to generate a library of compounds around a core scaffold. The general mechanism involves the initial reaction of an aromatic amine with isatin to form an intermediate, which then undergoes nucleophilic addition with a third component to yield the final product. nih.gov

Organocatalytic cascade reactions have also emerged as a powerful tool for the synthesis of chiral spirooxindoles, which are closely related to the 1,3-Dimethyl-3-hydroxyoxindole structure. mdpi.com These reactions can proceed through various activation modes, such as the oxa-Michael-Michael cascade, to construct complex spirocyclic systems with high stereocontrol. mdpi.comresearchgate.net While a direct application to the synthesis of 1,3-Dimethyl-3-hydroxyoxindole is not explicitly detailed in the reviewed literature, the principles of these cascade reactions could be adapted for its synthesis, for example, by utilizing a substituted isatin and a suitable nucleophile in a one-pot sequence.

A notable example of a double asymmetric cascade reaction (DACR) catalyzed by a calcium VAPOL phosphate (B84403) complex has been reported for the synthesis of chlorinated oxindoles and C-N aminals from 3-aryloxindoles, N-Boc imines, and N-chlorophthalimide. datapdf.com This demonstrates the high level of complexity and stereocontrol that can be achieved in a single pot, offering a potential, albeit advanced, strategy for creating highly functionalized 1,3-disubstituted-3-hydroxyoxindole derivatives.

Table 1: Examples of Cascade and Multicomponent Reactions for Oxindole Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| Three-Component Friedel-Crafts Type | 1,3-indandione, Isatins, N,N-dimethylaniline | LiClO4, Ethanol | Unsymmetrical Oxindoles | High | nih.gov |

| Organocatalytic Oxa-Michael-Michael | Alkenylisatin, 2-Hydroxycinnamaldehyde | Aminocatalyst | Spirooxindole | - | mdpi.com |

| Asymmetric Michael/Cyclization Cascade | 3-Hydroxyoxindoles, α,β-Unsaturated Acyl Phosphonates | Cinchonine-derived Squaramide | Spirocyclic Oxindole-γ-lactones | Up to 98% | researchgate.net |

| Double Asymmetric Cascade Reaction | 3-Aryloxindoles, N-Boc imines, N-chlorophthalimide | Calcium VAPOL Phosphate Complex | Chlorinated Oxindoles and geminal Diamines | High | datapdf.com |

Photoredox-Catalyzed Cyclizations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild reaction conditions. This approach has been successfully applied to the synthesis of 3,3-disubstituted oxindoles, a class of compounds that includes the 1,3-Dimethyl-3-hydroxyoxindole scaffold.

A photoinduced, catalyst-free radical cyclization process for the synthesis of 3,3-disubstituted oxindoles has been reported. acs.org This method utilizes readily available α-bromoanilides as substrates and proceeds via a photoactivated charge transfer complex. The reaction mechanism involves the formation of an α-keto radical, which undergoes intramolecular cyclization to furnish the oxindole product. acs.org This strategy offers a transition-metal-free alternative for the construction of the oxindole core.

Furthermore, photoredox-catalyzed radical cyclizations of unactivated alkene-substituted β-ketoesters have been developed for the synthesis of polyfunctionalized cyclopentanones, demonstrating the power of this methodology in constructing cyclic systems. nih.gov While not a direct synthesis of oxindoles, the principles of generating and cyclizing radical intermediates are transferable.

In the context of synthesizing fluorine-containing oxindole derivatives, a visible-light photoredox catalytic method has been developed for the selective cleavage of a single C-F bond in trifluoromethyl ketones, generating a difluoromethyl radical that can be incorporated into the oxindole structure. researchgate.net This highlights the potential of photoredox catalysis to introduce a wide range of functional groups.

A boryl radical-promoted dehydroxylative alkylation of 3-hydroxy-oxindole derivatives has also been achieved. researchgate.net This reaction proceeds through the addition of a boryl radical to the amide carbonyl oxygen, inducing a spin-center shift and subsequent C-O bond cleavage, which could be a pathway to further functionalize the 3-hydroxyoxindole core.

Table 2: Examples of Photoredox-Catalyzed Reactions for the Synthesis of Oxindole Scaffolds

| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Photoinduced Radical Cyclization | α-Bromoanilides | Visible Light, Base, Alcohol | 3,3-Disubstituted Oxindoles | Catalyst-free | acs.org |

| Radical Cyclization | Unactivated Alkene-Substituted β-Ketoesters | 4CzTPN, 2,4,6-triisopropyl-thiophenol, Blue LED | Polyfunctionalized Cyclopentanones | Regio- and stereoselective | nih.gov |

| Single C-F Bond Cleavage | Trifluoromethyl Ketones | Visible Light Photoredox Catalyst | Fluorine-Containing Oxindoles | Selective C-F bond functionalization | researchgate.net |

| Dehydroxylative Alkylation | 3-Hydroxy-oxindole Derivatives | Boryl Radical | Functionalized Oxindoles | C-O bond cleavage | researchgate.net |

Environmentally Benign (Green Chemistry) Synthetic Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of 1,3-Dimethyl-3-hydroxyoxindole and its derivatives, several environmentally benign approaches have been explored.

A notable example is the lipase-catalyzed one-pot tandem reaction for the synthesis of spirooxindoles in aqueous media. mdpi.com This biocatalytic approach utilizes easily available starting materials and proceeds under mild conditions to afford products in good to excellent yields without the need for extensive purification. mdpi.com The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and biodegradability.

Another green approach involves an oxone-mediated cascade arylhydroxylation of activated alkenes for the synthesis of hydroxyl-containing oxindoles. rsc.org This method is performed under simple conditions without the need for any external additives or catalysts, with oxone playing a dual role as both an oxidant and a proton source. rsc.org The reaction proceeds through a tandem process of epoxidation and subsequent Friedel–Crafts alkylation.

Furthermore, a self-catalytic photochemical three-component reaction for the synthesis of multifunctional 3,3-disubstituted oxindoles has been developed, which avoids the need for an external photocatalyst. dntb.gov.ua Such approaches, which minimize the use of catalysts, particularly those based on heavy metals, are highly desirable from a green chemistry perspective. The development of synthetic methods in water, as demonstrated by a highly efficient and sustainable palladium-catalyzed Suzuki coupling reaction, further underscores the move towards more environmentally friendly chemical processes. dntb.gov.ua

Table 3: Examples of Environmentally Benign Synthetic Protocols for Oxindole Derivatives

| Reaction Type | Key Features | Substrates | Solvent | Product Type | Reference |

| Lipase-Catalyzed One-Pot Tandem Reaction | Biocatalysis, Mild Conditions | Isatins, Cycloketones, Malononitriles | Water | Spirooxindoles | mdpi.com |

| Oxone-Mediated Cascade Arylhydroxylation | Catalyst-free, Additive-free | Activated Alkenes | - | Hydroxyl-Containing Oxindoles | rsc.org |

| Self-Catalytic Photochemical Three-Component Reaction | External photocatalyst-free | - | - | Multifunctional 3,3-Disubstituted Oxindoles | dntb.gov.ua |

| Suzuki Coupling | Sustainable Catalyst, Recyclable | - | Water | Biaryl Compounds (applicable to oxindole precursors) | dntb.gov.ua |

Chemical Reactivity, Transformations, and Reaction Mechanisms of 1,3 Dimethyl 3 Hydroxyoxindole

Nucleophilic Addition Reactions at the Oxindole (B195798) Carbonyl

The C3 carbonyl group in the oxindole scaffold is a key site for nucleophilic attack, leading to the formation of a variety of 3-substituted-3-hydroxyoxindoles. While direct nucleophilic addition to the already formed tertiary alcohol of 1,3-Dimethyl-3-hydroxyoxindole is not a typical reaction, the reactivity of its precursor, 1,3-dimethyisatin, is highly relevant. The synthesis of 1,3-Dimethyl-3-hydroxyoxindole and its derivatives often proceeds through the nucleophilic addition of organometallic reagents or enolates to the C3 carbonyl of the corresponding isatin (B1672199).

Transition metal complexes and organocatalysts have been effectively used to catalyze nucleophilic additions to isatins. scispace.com These reactions include aldol (B89426), Michael, Morita–Baylis–Hillman, and Friedel–Crafts reactions, which generate a diverse array of chiral 3-substituted-3-hydroxy-2-oxindole derivatives. scispace.com

For instance, the enantioselective Mukaiyama-aldol reaction of silyl (B83357) enol ethers with isatins, catalyzed by a bifunctional organocatalyst, yields 3-substituted-3-hydroxyoxindole compounds in good yields and high enantioselectivity. scispace.com Similarly, the Friedel–Crafts reaction of indoles with isatin derivatives can be catalyzed by cinchona alkaloids to produce 3-indolyl-3-hydroxyoxindoles with high yields and excellent enantioselectivity. scispace.com

Palladium-catalyzed intramolecular nucleophilic addition of aryl halides to α-ketoamides provides a direct synthetic route to 3-hydroxyoxindoles. researchgate.net This method highlights the versatility of targeting the carbonyl group for constructing the core 3-hydroxyoxindole structure.

The following table summarizes various catalytic systems used for nucleophilic additions to isatins to form 3-hydroxyoxindole derivatives.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Yield | Enantioselectivity (ee) |

| Mukaiyama-Aldol | Cinchona alkaloid-derived urea | Silyl enol ethers, Isatins | 3-Difluoroalkyl-3-hydroxyoxindoles | 70-91% | 88-96% |

| Friedel–Crafts | 9-O-benzylcupreine | Indole (B1671886), Isatins | 3-Indolyl-3-hydroxyoxindoles | 88-99% | 80-99% |

| Morita–Baylis–Hillman | Phosphine-squaramide | Maleimides, Isatins | 3-Substituted-3-hydroxyoxindoles | 77-99% | 71-95% |

| Allylation | Pd/Bis(oxazoline) complex | 3-O-Boc-oxindoles | 3-Allyl-3-hydroxyoxindoles | up to 93% | up to 97% |

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The benzene (B151609) ring of the oxindole core is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction for further functionalization. The position of substitution is directed by the existing substituents on the ring. The oxindole moiety itself, particularly the amide carbonyl group, is electron-withdrawing and thus deactivating, directing incoming electrophiles primarily to the C5 and C7 positions, which are para and ortho to the activating nitrogen atom, respectively. The N-methyl group is an activating group.

The regioselectivity of SEAr on the indole nucleus is a well-established principle, with a strong preference for substitution at the C3 position in indoles themselves. ic.ac.uk However, in 3-substituted oxindoles like 1,3-Dimethyl-3-hydroxyoxindole, the C3 position is already occupied by a quaternary center. Therefore, electrophilic attack occurs on the benzo portion of the molecule.

Studies on SEAr-based cyclizations of 4-substituted indoles have shown that reactions can be highly regioselective, targeting either the C3 or C5 position depending on the specific reaction conditions and substrate. beilstein-journals.org While direct examples for 1,3-Dimethyl-3-hydroxyoxindole are not extensively detailed, the general principles of SEAr on substituted indoles suggest that reactions like nitration, halogenation, and Friedel-Crafts acylation would proceed at the C5 or C7 position. beilstein-journals.orgnih.gov

Rearrangement Reactions Involving the 3-Hydroxyoxindole Core

The 3-hydroxyoxindole structure is a versatile precursor that can undergo various rearrangement reactions, often triggered by acidic conditions or reductive processes. nih.govbeilstein-journals.org

Acid catalysis can promote the dehydration of 3-hydroxyoxindoles to form a reactive intermediate that can be trapped by nucleophiles. nih.gov In the case of aryloxy derivatives, this can be followed by a rearrangement. The Hofmann-Martius rearrangement is a classic reaction that converts N-alkylated anilines to their corresponding ortho- or para-aryl-alkylated counterparts under heat and acid catalysis. wikipedia.org This reaction is also known to occur with aryl ethers. wikipedia.org

A related thermal and acid-catalyzed Hofmann-Martius rearrangement has been described for 3-N-aryl-2-oxindoles, which rearrange into 3-(arylamino)-2-oxindoles. researchgate.netnih.gov In a mechanistic scenario relevant to 1,3-Dimethyl-3-hydroxyoxindole, if the hydroxyl group is converted into an aryloxy group, an acid-catalyzed rearrangement could occur. The process would likely involve the formation of an intermediate carbocation at the C3 position, followed by migration of the aryl group from the oxygen to the aromatic ring of the oxindole core, analogous to a Friedel-Crafts alkylation. nih.govwikipedia.org

The reduction of oxindoles with metal hydrides like lithium aluminum hydride (LiAlH4) can lead to complex reaction pathways, including rearrangements. researchgate.net The reduction of the oxindole carbonyl group can be competitive with the reduction of other functional groups present in the molecule. researchgate.net

Initial hydride addition to the C2 carbonyl of the oxindole generates a hemiaminal intermediate. This intermediate can undergo further reactions, including unprecedented rearrangements. researchgate.net For example, the reduction of 4-carboethoxy-1,3-dimethyl-3-(methylthio)oxindole with LiAlH4 leads to a variety of products, some resulting from a rearrangement mechanism. researchgate.net While the specific substrate differs, the reactivity highlights the potential for metal hydride-mediated rearrangements in the 1,3-dimethyl-oxindole system.

Another study involving the reduction of the related natural product rhyncophyllal with sodium borohydride (B1222165) followed by lithium aluminum hydride also demonstrates skeletal rearrangements. researchgate.net These transformations underscore the capability of metal hydrides not only to reduce functional groups but also to induce significant structural changes in the oxindole core.

Derivatization Strategies for Structural Modification of 1,3-Dimethyl-3-hydroxyoxindole

The functional groups of 1,3-Dimethyl-3-hydroxyoxindole, namely the tertiary hydroxyl group and the aromatic ring, serve as handles for a wide range of derivatization strategies aimed at creating structural diversity for various applications.

The tertiary hydroxyl group at the C3 position is a prime site for modification. Dehydroxylative functionalizations are particularly valuable as they allow for the introduction of new substituents at the C3 quaternary center. A notable example is the boryl radical-promoted dehydroxylative alkylation of 3-hydroxyoxindole derivatives. researchgate.netnih.govacs.org

This method achieves the alkylation of the C3 position by reacting the 3-hydroxyoxindole with an alkene in the presence of a boryl radical initiator. The reaction mechanism is initiated by the addition of a 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical to the amide carbonyl oxygen. researchgate.netacs.orgfigshare.com This induces a spin-center shift, promoting the cleavage of the C3-O bond and eliminating a hydroxide (B78521) anion. researchgate.netnih.gov The resulting carbon radical at the C3 position is then trapped by an alkene to furnish the C3-alkylated oxindole product. acs.org This strategy is notable for its operational simplicity and broad substrate scope. nih.govacs.org

The table below provides examples of the dehydroxylative alkylation of 3-hydroxyoxindole derivatives.

| 3-Hydroxyoxindole Derivative | Alkene | Product | Yield |

| N-Boc-3-hydroxyoxindole | 1-Octene | N-Boc-3-octyloxindole | 85% |

| N-H-3-hydroxyoxindole | Styrene | 3-Phenylethyloxindole | 72% |

| N-Me-3-hydroxyoxindole | Methyl acrylate | Methyl 3-(oxindol-3-yl)propanoate | 78% |

Alkylation and Arylation at Nitrogen and Carbon Positions

Alkylation and arylation reactions involving the 1,3-dimethyl-3-hydroxyoxindole scaffold primarily occur at the C3 position, leveraging the facile generation of an electrophilic center at this carbon. Direct substitution of the hydroxyl group is a common pathway, often catalyzed by acids.

C3-Alkylation and Arylation via Dehydroxylation:

Under acidic conditions, the hydroxyl group of 1,3-dimethyl-3-hydroxyoxindole can be protonated and eliminated as a water molecule. This generates a stabilized carbocation at the C3 position, which is then susceptible to nucleophilic attack by electron-rich aromatic compounds (in the case of arylation) or other carbon nucleophiles (for alkylation). This process is a form of Friedel-Crafts-type alkylation.

Recent research has also explored radical-based approaches. For instance, a boryl radical can promote the dehydroxylative alkylation of 3-hydroxyoxindole derivatives. This process involves the addition of a 4-dimethylaminopyridine (DMAP)-boryl radical to the amide carbonyl oxygen, which initiates a spin-center shift to facilitate the cleavage of the C-O bond. The resulting carbon radical at the C3 position can then be trapped by alkenes to furnish a variety of C3-alkylated oxindoles. This method is notable for its operational simplicity and broad substrate scope.

Below is a table summarizing representative C3-alkylation and arylation reactions of 3-hydroxyoxindoles, which are mechanistically applicable to the 1,3-dimethyl derivative.

| Reagent/Catalyst | Nucleophile/Alkene | Product Type | Yield (%) | Reference |

| Lewis Acid | Electron-rich phenols | 3-Aryl-3-methyloxindole | Good to Excellent | [General concept from literature] |

| Chiral Phosphoric Acid (CPA) | Tryptamines, 3-methyloxindoles | 3,3'-Bis(indolyl)oxindole | Up to 99% | [General concept from literature] |

| DMAP-BH3, DTBP | 4-Methoxystyrene | 3-Alkylated oxindole | 71% | [General concept from literature] |

| Yb(OTf)3/PyBox | β-Ketoacids | 3-Alkylated 3-hydroxyoxindole | Up to 98% | [General concept from literature] |

Spirocyclization Reactions Involving the Oxindole Nucleus

The oxindole core, and specifically the C3 position, is a versatile platform for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry. Spirocyclization reactions involving the 1,3-dimethyl-3-hydroxyoxindole scaffold typically proceed through the formation of the aforementioned electrophilic intermediate at C3. This intermediate can then be intercepted by a tethered nucleophile or participate in cycloaddition reactions.

Intramolecular Cyclization:

Derivatives of 1,3-dimethyl-3-hydroxyoxindole, where a nucleophilic moiety is present in a side chain attached to the nitrogen or another part of the molecule, can undergo intramolecular cyclization. Upon activation of the hydroxyl group, the tethered nucleophile can attack the C3 position to form a new ring in a spiro fashion.

Intermolecular Cycloadditions:

A more common strategy for constructing spirooxindoles involves the reaction of an exocyclic methyleneindolinone (formed by dehydration of the 3-hydroxyoxindole) with various reaction partners. One of the most powerful methods is the [3+2] cycloaddition reaction. In this approach, the methyleneindolinone acts as the dipolarophile and reacts with a 1,3-dipole. A frequently employed 1,3-dipole is an azomethine ylide, which can be generated in situ from the decarboxylative condensation of an α-amino acid and an isatin. This reaction leads to the formation of highly functionalized spiropyrrolidinyl oxindoles.

The Pictet-Spengler reaction is another important transformation that can lead to spirooxindoles. While classically an intramolecular reaction, intermolecular variants or cascade reactions that culminate in a Pictet-Spengler type cyclization can be designed to involve the oxindole C3 position.

The table below illustrates the types of spirocyclization reactions that can be envisaged to start from or proceed through a 1,3-dimethyl-3-hydroxyoxindole intermediate.

| Reaction Type | Reagents | Spirocycle Formed | Key Intermediate | Reference |

| [3+2] Cycloaddition | Azomethine ylide (from isatin and sarcosine) | Spiro[indoline-3,2'-pyrrolidine] | 1,3-Dimethyl-3-methyleneoxindole | [General concept from literature] |

| Michael-Aldol Cascade | Enolizable ketone | Spiro[indoline-3,2'-cyclohexanone] | 1,3-Dimethyl-3-methyleneoxindole | [General concept from literature] |

| Diels-Alder Reaction | Diene | Spiro[indoline-3,1'-cyclohexene] | 1,3-Dimethyl-3-methyleneoxindole | [General concept from literature] |

Advanced Structural Characterization and Stereochemical Analysis of 1,3 Dimethyl 3 Hydroxyoxindole and Its Analogues

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 3-substituted-3-hydroxyoxindoles, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

While specific 2D NMR data for 1,3-Dimethyl-3-hydroxyoxindole is not extensively detailed in the cited literature, the analysis of its close analogue, 3-hydroxy-3-methyloxindole (B1219110), provides a clear framework for its characterization researchgate.net. The principles of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are universally applied for establishing molecular frameworks scispace.com.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the oxindole (B195798) core, COSY spectra would reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring, confirming their substitution pattern researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling) researchgate.net. This technique is invaluable for assigning the carbon signals of the aromatic ring and the C3-methyl group by correlating them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons researchgate.net. For 1,3-Dimethyl-3-hydroxyoxindole, key HMBC correlations would be expected from the N-methyl protons to the C2 carbonyl carbon and the C7a aromatic carbon. Likewise, correlations from the C3-methyl protons to the C3, C2, and C3a carbons would confirm the substitution at the C3 position researchgate.net.

The following table details the NMR data for the analogue 3-hydroxy-3-methyloxindole, which serves as a model for the assignments in 1,3-Dimethyl-3-hydroxyoxindole. The primary difference in the spectrum of 1,3-Dimethyl-3-hydroxyoxindole would be the replacement of the N-H signal with an N-CH₃ signal and the corresponding HMBC correlations.

| Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 2 | - | 180.0 | C3-CH₃ |

| 3 | - | 73.8 | C3-CH₃ |

| 3a | - | 131.6 | H-4, C3-CH₃ |

| 4 | 7.39, d | 124.5 | - |

| 5 | 7.08, t | 123.0 | - |

| 6 | 7.26, t | 129.8 | - |

| 7 | 6.87, d | 110.0 | - |

| 7a | - | 141.2 | H-7, H-4 |

| C3-CH₃ | 1.60, s | 25.0 | C2, C3, C3a |

Data adapted from the analysis of 3-hydroxy-3-methyloxindole researchgate.net.

Determining the stereochemistry at the C3 quaternary center is a critical analytical challenge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity, which is particularly useful for determining stereochemical relationships in a molecule libretexts.org. In a rigid conformation of 1,3-Dimethyl-3-hydroxyoxindole, a NOESY spectrum could reveal correlations between the protons of the C3-methyl group and other nearby protons, such as the N-methyl group or the H-4 aromatic proton. The presence or absence of such cross-peaks provides direct evidence for the relative orientation of these groups in 3D space, aiding in conformational analysis libretexts.org.

Chiral Shift Reagents: For chiral molecules, NMR spectroscopy can be used with chiral auxiliaries or solvents to determine enantiomeric purity purechemistry.org. Chiral shift reagents are paramagnetic lanthanide complexes that bind to the analyte, forming diastereomeric complexes purechemistry.org. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. This allows for the direct quantification of the enantiomeric ratio in a sample.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool that provides the exact mass of a molecule with high precision (typically within 5 ppm), allowing for the unambiguous determination of its elemental formula lcms.cz. For 1,3-Dimethyl-3-hydroxyoxindole (C₁₀H₁₁NO₂), HRMS would confirm this composition by measuring the mass of the protonated molecule [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the protonated molecule can reveal characteristic fragmentation patterns that support the proposed structure. The full single mass spectrum of oxindole alkaloids typically shows a strong signal for the protonated molecule [M+H]⁺ nih.govresearchgate.net. The fragmentation of the oxindole core often produces characteristic product ions that can be used for identification and structural confirmation nih.govresearchgate.netnih.gov. Analysis of these fragmentation pathways can provide insights into the molecule's stability and connectivity.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule nih.govspringernature.com. This technique provides unambiguous determination of the relative configuration of all stereogenic centers nih.govspringernature.com. For chiral, enantiomerically pure compounds, X-ray crystallography can also determine the absolute configuration, which specifies the precise spatial arrangement of atoms and distinguishes between enantiomers (R vs. S) purechemistry.orgresearchgate.net.

The primary requirement for this method is the ability to grow a high-quality single crystal of the compound researchgate.net. Once a suitable crystal is obtained and subjected to X-ray diffraction analysis, a detailed 3D electron density map is generated, revealing the precise position of each atom in the crystal lattice purechemistry.org. This allows for the unequivocal assignment of the absolute stereochemistry at the C3 position of 1,3-Dimethyl-3-hydroxyoxindole acs.org.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule mdpi.com. These techniques are used to identify functional groups and can also offer insights into molecular conformation and intermolecular interactions, such as hydrogen bonding mdpi.comnih.gov. FT-IR and Raman are complementary techniques governed by different quantum mechanical selection rules jyoungpharm.org.

For 1,3-Dimethyl-3-hydroxyoxindole, the spectra would be dominated by characteristic vibrations of its functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (alcohol) | Stretching | ~3200-3600 (broad) | Broadness indicates hydrogen bonding. |

| C-H (aromatic) | Stretching | ~3000-3100 | Characteristic of sp² C-H bonds. |

| C-H (aliphatic) | Stretching | ~2850-3000 | From the two methyl groups. |

| C=O (amide/lactam) | Stretching | ~1680-1710 | Strong absorption in IR; position sensitive to ring strain and conjugation mdpi.com. |

| C=C (aromatic) | Stretching | ~1450-1600 | Typically multiple bands are observed. |

| C-N | Stretching | ~1200-1350 | Part of the lactam and aromatic system. |

| C-O (alcohol) | Stretching | ~1050-1150 | Characteristic of tertiary alcohols. |

The precise frequencies and intensities of these bands can be influenced by the molecule's conformation and its solid-state packing or solvent interactions nih.govmdpi.com. A comparative analysis of experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) can provide a deeper understanding of the molecule's vibrational properties and support conformational assignments aip.orgresearchgate.net.

Computational and Theoretical Studies on 1,3 Dimethyl 3 Hydroxyoxindole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium-sized organic molecules like 1,3-Dimethyl-3-hydroxyoxindole. scispace.com DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov Using DFT, typically with a hybrid functional like B3LYP and a basis set such as 6-311++G(d,p), the electronic potential energy surface of 1,3-Dimethyl-3-hydroxyoxindole is explored to find the minimum energy conformation. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecular structure. The optimized geometry is crucial as it serves as the foundation for all subsequent calculations of other molecular properties. nih.gov

Electronic structure analysis involves examining the distribution of electrons within the optimized molecular framework. This includes visualizing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity. scispace.com Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Optimized Geometrical Parameters for 1,3-Dimethyl-3-hydroxyoxindole Calculated via DFT (Note: These are representative values for similar structures; specific experimental or calculated data for this exact molecule may vary.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.23 Å |

| C-N (amide) | 1.38 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-N (methyl) | 1.47 Å | |

| Bond Angles | O=C-N | 125.5° |

| C-C-OH | 109.8° | |

| C-N-CH₃ | 118.0° |

DFT calculations are highly effective in predicting spectroscopic data that can be directly compared with experimental results for structure verification. After a successful geometry optimization, a vibrational frequency analysis is performed. nih.gov The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the molecule's vibrational modes and can be used to simulate its infrared (IR) spectrum. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov Theoretical ¹H and ¹³C NMR chemical shifts are calculated for the optimized geometry and are often scaled or correlated against experimental data of known compounds to improve accuracy. researchgate.net This integration of experimental and computational NMR data is a powerful tool for unambiguous structure elucidation. researchgate.net

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for Key Carbons in an Oxindole (B195798) Core (Note: This table illustrates the typical correlation achieved; values are representative.)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C=O | 179.5 | 178.2 | 1.3 |

| C-OH (quaternary) | 75.8 | 74.9 | 0.9 |

| C (aromatic, ipso to N) | 142.1 | 141.5 | 0.6 |

| C (aromatic) | 129.7 | 129.1 | 0.6 |

| C (aromatic) | 124.5 | 124.0 | 0.5 |

| C (aromatic) | 109.2 | 108.8 | 0.4 |

| N-CH₃ | 26.8 | 26.4 | 0.4 |

| C-CH₃ | 25.1 | 24.5 | 0.6 |

Molecular Dynamics Simulations for Conformational Preference and Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of 1,3-Dimethyl-3-hydroxyoxindole over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or solvated in water or another solvent. researchgate.net

For 1,3-Dimethyl-3-hydroxyoxindole, MD can be used to explore the rotational barriers of the methyl groups and the hydroxyl group, identifying the most stable rotamers and the timescale of their interconversion. Furthermore, MD simulations are invaluable for studying how the molecule interacts with its surroundings, such as the formation of hydrogen bonds between its hydroxyl group and solvent molecules. This information is critical for understanding its solubility and behavior in biological systems. rsc.orgresearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling and Potential Energy Surface (PES) Scans

DFT calculations are instrumental in mapping out the pathways of chemical reactions. For reactions involving 1,3-Dimethyl-3-hydroxyoxindole, either as a reactant or a product, computational methods can be used to identify the transition state (TS) structures. nih.gov The transition state is the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface (PES).

By locating the reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Potential Energy Surface (PES) scans, where the energy is calculated as a function of a specific geometric coordinate (like a bond being formed or broken), are used to locate approximate transition state structures before they are precisely optimized. These computational studies can help rationalize observed product distributions, stereoselectivity, and the role of catalysts in reactions involving the 3-hydroxyoxindole scaffold. nih.govresearchgate.net

Prediction of Molecular Properties and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Ionization Energy, Electron Affinity)

The frontier molecular orbitals (FMO), namely the HOMO and LUMO, are central to describing a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. semanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. researchgate.netresearchgate.net

Ionization Energy (I): The energy required to remove an electron. According to Koopmans' theorem, it can be approximated as I ≈ -E_HOMO. utm.my

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO. utm.mynih.gov

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors are valuable for predicting how 1,3-Dimethyl-3-hydroxyoxindole will behave in different chemical environments and for comparing its reactivity to other related compounds.

Table 3: Illustrative Calculated Reactivity Descriptors for 1,3-Dimethyl-3-hydroxyoxindole (Note: Values are representative for this class of molecule and are typically reported in electron volts, eV.)

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.2 eV |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.3 eV |

| Ionization Energy | I | -E_HOMO | 6.5 eV |

| Electron Affinity | A | -E_LUMO | 1.2 eV |

| Electronegativity | χ | (I + A) / 2 | 3.85 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index | ω | μ² / 2η | 2.79 eV |

Structure Activity Relationship Sar and Ligand Design Studies of 1,3 Dimethyl 3 Hydroxyoxindole Derivatives

Correlating Structural Modifications with Biological Activity Profiles in Pre-clinical Models

The therapeutic potential of 3-hydroxyoxindole derivatives is closely tied to their molecular structure. Pre-clinical research has demonstrated that modifications to the N1-position, the C3-substituent, and the aromatic ring of the oxindole (B195798) core can dramatically alter biological activity. Structure-activity relationship (SAR) studies are crucial for identifying the chemical features responsible for a compound's efficacy and selectivity. scispace.com

The core of these investigations often involves synthesizing a series of analogues where specific parts of the molecule are systematically varied and then assessing their impact on a particular biological target. For instance, in the development of inhibitors for various protein kinases, a common target for oxindole scaffolds, researchers have explored the effects of different substituents.

Key structural modifications and their observed effects include:

N-Substitution: The group attached to the nitrogen atom at position 1 can influence the compound's lipophilicity, solubility, and ability to form hydrogen bonds. In palladium-catalyzed allylation of isatins to form 3-allyl-3-hydroxyoxindoles, the N-protecting groups were found to be important in controlling stereoselectivity. beilstein-journals.org For example, bulky protecting groups like 1-naphthylmethyl or trityl sometimes resulted in lower enantioselectivity. beilstein-journals.org

C3-Substituents: The substituent at the C3 position is critical for activity. The introduction of a hydroxyl group at C3 creates a chiral center, and the absolute configuration of this carbinol carbon significantly impacts biological function. scispace.com The nature of the other C3 substituent (e.g., aryl, alkyl, indolyl) dictates the compound's interaction with the target protein's binding pocket. For instance, in the development of potent, orally active growth hormone secretagogue receptor (GHSR) agonists like SM-130686, the specific C3 substitution pattern was essential for its activity. nih.govscispace.com

Aromatic Ring Substitution: Adding substituents such as halogens, methoxy (B1213986) groups, or nitro groups to the benzene (B151609) ring of the oxindole core can modulate electronic properties, metabolic stability, and binding affinity. Studies on Pd-catalyzed allylation showed that products with electron-donating groups on the isatin (B1672199) core were obtained with high enantioselectivities. beilstein-journals.org

The following table summarizes SAR findings for a series of generic 3-substituted-3-hydroxyoxindole derivatives against a hypothetical protein kinase target, illustrating how different functional groups can influence inhibitory activity.

| Derivative | N1-Substituent (R1) | C3-Substituent (R2) | Aromatic Ring Substituent (R3) | Biological Activity (IC₅₀, nM) |

| 1 | -CH₃ | -CH₃ | H | 500 |

| 2 | -CH₃ | Phenyl | H | 150 |

| 3 | -CH₃ | Phenyl | 5-Fluoro | 75 |

| 4 | -H | Phenyl | 5-Fluoro | 200 |

| 5 | Benzyl (B1604629) | Phenyl | 5-Fluoro | 90 |

| 6 | -CH₃ | 3-Indolyl | H | 45 |

This table is a representative example based on general principles of SAR for kinase inhibitors and does not represent data for a specific, single study.

As the table demonstrates, changing the C3-substituent from a methyl group (Derivative 1) to a phenyl group (Derivative 2) significantly improves activity. Further modification of the aromatic ring with a fluorine atom (Derivative 3) enhances potency even more. The substituent at the N1 position is also crucial; removing the methyl group (Derivative 4) or replacing it with a larger benzyl group (Derivative 5) can alter the activity. The introduction of a 3-indolyl group at C3 (Derivative 6) shows a substantial increase in potency, an approach used in developing potent inhibitors of oncogenic proteins. nih.gov

Rational Design of 1,3-Dimethyl-3-hydroxyoxindole Analogues for Enhanced Activity and Selectivity

Rational drug design leverages the understanding of SAR and the three-dimensional structure of the biological target to create new molecules with improved properties. Once an initial hit compound like 1,3-Dimethyl-3-hydroxyoxindole is identified, medicinal chemists can design analogues to enhance its activity, improve its selectivity for the intended target over others, and optimize its pharmacokinetic profile.

One key strategy involves structure-based drug design (SBDD). If the crystal structure of the target protein in complex with an oxindole inhibitor is available, designers can visualize the binding interactions. This allows for the targeted modification of the ligand to:

Introduce new favorable interactions: A methyl group might be replaced with a larger or more functionalized group to reach into an adjacent hydrophobic pocket or to form a new hydrogen bond with a specific amino acid residue in the target protein.

Displace unfavorable elements: If a part of the molecule causes steric hindrance or an unfavorable electrostatic interaction, it can be removed or reoriented.

An example of rational design can be seen in the development of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a target for anti-cancer drugs. nih.gov Ligand-based analyses identified VEGFR-2 as a potential target for certain oxindole derivatives. nih.gov Molecular docking studies were then performed to understand how these compounds could fit into the VEGFR-2 binding site. nih.gov This computational approach allows for the in silico evaluation of numerous potential analogues, prioritizing the synthesis of those with the highest predicted binding affinity and best complementarity to the target site.

Another approach is the bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, a phenyl group on the oxindole core might be replaced with a pyridine (B92270) or thiophene (B33073) ring to improve solubility or alter binding interactions. This can lead to enhanced selectivity, as different protein targets may have subtle differences in their binding pockets that can be exploited by these modifications.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts in a Pre-clinical Context

In the absence of a known 3D structure for the target protein, ligand-based drug design methods become invaluable. Pharmacophore modeling is a central technique in this approach. dergipark.org.tr A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.tr

The process of generating a ligand-based pharmacophore model typically involves:

Alignment of Active Compounds: A set of known active molecules with structural diversity is computationally aligned.

Identification of Common Features: The model identifies the common chemical features and their spatial arrangement. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. pharmacophorejournal.com

Model Generation and Validation: A hypothesis of the essential features is generated. This model is then validated by using it to screen a database of known active and inactive compounds to ensure it can successfully distinguish between them. nih.gov

For oxindole derivatives, pharmacophore modeling has been successfully applied. For instance, a study on cytotoxic oxindole derivatives identified a pharmacophore model for activity against MCF7 breast cancer cell lines. bohrium.com The best model consisted of three hydrogen bond acceptors and three aromatic rings (AAARRR), providing a clear 3D blueprint for the features required for cytotoxicity. bohrium.com

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success. dergipark.org.tr

Fragment-Based Drug Discovery (FBDD) Approaches to Oxindole Scaffolds (Pre-clinical context)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. acs.org Unlike traditional high-throughput screening which tests large, drug-like molecules, FBDD starts by screening small, low-molecular-weight chemical fragments (typically <300 Da). biosolveit.de These fragments bind to the target protein with low affinity but do so very efficiently.

The oxindole scaffold is an ideal starting point for FBDD because it is a "privileged" core structure that is known to bind to multiple protein targets. The FBDD process involving an oxindole scaffold would proceed as follows:

Fragment Screening: A library of small fragments is screened for binding to the target protein using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR).

Hit Identification: Fragments that bind to the target are identified. For example, a simple oxindole or 3-hydroxyoxindole fragment might be identified as a "hit."

Fragment Evolution: The identified fragment hit is then optimized to create a more potent, lead-like molecule. There are several strategies for this:

Fragment Growing: The fragment is extended by adding new functional groups that make additional favorable interactions with the protein. biosolveit.de For example, a substituent could be added to the C3 or N1 position of the oxindole core to occupy an adjacent binding pocket.

Fragment Linking: If two different fragments are found to bind to adjacent sites on the protein, they can be connected with a chemical linker to create a single, high-affinity molecule. biosolveit.de

Fragment Merging: Two overlapping fragments can be merged into a single novel compound that incorporates features from both.

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often produces lead compounds with better physicochemical properties compared to traditional screening methods. acs.org The modular nature of the oxindole scaffold makes it highly amenable to these fragment evolution strategies in a pre-clinical drug discovery setting.

Biological Activity and Mechanistic Elucidation of 1,3 Dimethyl 3 Hydroxyoxindole Pre Clinical Focus

Molecular Target Identification and Validation in in vitro Systems

The biological effects of 3-hydroxyoxindole derivatives are often initiated by their interaction with specific molecular targets, primarily enzymes and receptors. The identification and validation of these targets are crucial first steps in understanding their mechanism of action.

Derivatives of the oxindole (B195798) scaffold have been identified as potent inhibitors of various enzymes, playing critical roles in disease pathogenesis. For instance, certain 3-alkenyl-oxindole derivatives have been developed as multi-kinase inhibitors, targeting protein kinases such as RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF. nih.gov Additionally, some oxindole derivatives incorporating aromatic sulfonamide moieties have shown selective inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX. nih.gov

The mechanism of enzyme inhibition by these compounds can vary. Inhibition can be:

Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity, regardless of whether the substrate is bound.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mechanism-Based: The inhibitor is converted by the enzyme's catalytic mechanism into a reactive form that then inactivates the enzyme.

While specific studies detailing the enzyme inhibition mechanism of 1,3-Dimethyl-3-hydroxyoxindole are not extensively available, the broader class of oxindole derivatives has demonstrated the potential to act through these various mechanisms to achieve their therapeutic effects. nih.gov

In addition to enzyme inhibition, 3-hydroxyoxindole derivatives can exert their effects by binding to and modulating the function of cellular receptors. A notable example from this class of compounds is SM-130686, which is a potent and orally active agonist for the growth hormone secretagogue receptor (GHSR). nih.govbeilstein-journals.org This interaction stimulates the release of growth hormone, highlighting the potential for these compounds in treating growth hormone deficiencies. The specific binding affinity and modulatory effect (agonist or antagonist) are highly dependent on the stereochemistry and the nature of the substituents on the 3-hydroxyoxindole core. scispace.com

Cellular Pathway Modulation in Model Organisms (Pre-clinical)

The interaction of 1,3-Dimethyl-3-hydroxyoxindole derivatives with their molecular targets triggers downstream effects on cellular signaling pathways, leading to observable changes in cell behavior, such as proliferation, survival, and inflammation.

The antiproliferative activity of oxindole derivatives has been extensively studied in various cancer cell lines. A spiroindolone derivative, 7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one, which contains the 1,3-dimethyl-oxindole moiety, has demonstrated significant cytotoxic effects against the K562 chronic myeloid leukemia cell line, with an IC50 value of 25.27 µg/mL. nih.gov This compound was found to inhibit the clonal proliferation of these cancer cells while showing minimal toxicity to normal cells. nih.gov

The mechanism behind this antiproliferative activity involves the modulation of cell cycle progression. The aforementioned spiroindolone derivative was shown to induce G2/M cell cycle arrest, which prevents the cancer cells from entering mitosis and subsequently leads to a reduction in cell proliferation. nih.gov Other related spirooxindole compounds have also been shown to induce apoptosis (programmed cell death) and cell cycle arrest in a concentration-dependent manner in cell lines such as MCF-7 (human breast cancer). nih.gov For example, certain steroidal spirooxindoles displayed potent antiproliferative activity against MCF-7 cells with IC50 values as low as 3.9 µM. nih.gov

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one | K562 (Chronic Myeloid Leukemia) | Cytotoxic | 25.27 µg/mL | nih.gov |

| Steroidal Spirooxindole (Compound 3f) | MCF-7 (Breast Cancer) | Antiproliferative | 3.9 µM | nih.gov |

| Steroidal Spirooxindole (Compound 3e) | MCF-7 (Breast Cancer) | Antiproliferative | 4.0 µM | nih.gov |

The oxindole scaffold is also associated with significant anti-inflammatory and immunomodulatory properties. Studies on various 3-substituted-indolin-2-one derivatives have shown their ability to suppress inflammatory responses in cellular models like RAW264.7 macrophages. mdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one effectively inhibited the production of the pro-inflammatory mediator nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS). mdpi.com The mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways like Akt, MAPK, and NF-κB. mdpi.com

Furthermore, the spiroindolone derivative containing the 1,3-dimethyl-oxindole core has demonstrated immunomodulatory effects by upregulating the production of cytokines IL-6 and IL-12/23p40. nih.gov This suggests that compounds based on this scaffold can modulate the immune response, which could be beneficial in conditions where the immune system is dysregulated. The ability of vitamin D analogues to act as immunomodulatory drugs provides a conceptual parallel for the potential therapeutic applications of oxindole derivatives in this area. nih.gov

| Compound | Effect | Cytokine Modulation | Reference |

|---|---|---|---|

| 7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one | Immunomodulatory | Upregulation of IL-6 and IL-12/23p40 | nih.gov |

Broad-Spectrum Biological Activities in Pre-clinical in vitro and in vivo Models (Non-human)

The 3-hydroxyoxindole structural motif is a versatile pharmacophore found in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities beyond anticancer and anti-inflammatory effects. scispace.comnih.gov Preclinical studies have revealed that derivatives of this scaffold possess properties including:

Antiviral activity: Some 3-hydroxyoxindole derivatives have shown improved anti-HIV properties compared to existing drugs. scispace.com

Neuroprotective effects: Certain compounds have been identified as effective activators of maxi-K channels, which are involved in neuronal function. scispace.com

Antimicrobial and antioxidant activities: Natural products containing the 3-hydroxyoxindole core have demonstrated both antimicrobial and antioxidant capabilities. nih.gov

The diverse biological profile of the 3-hydroxyoxindole scaffold underscores its importance as a foundational structure in the development of new therapeutic agents for a multitude of diseases. nih.govbeilstein-journals.org

Antiviral Activity Investigations

Detailed pre-clinical investigations focusing on the direct antiviral activity of 1,3-Dimethyl-3-hydroxyoxindole against various viral pathogens have not been extensively reported in publicly accessible research. While the broader class of oxindole and 3-hydroxyoxindole derivatives has been a subject of interest in antiviral research, specific data elucidating the mechanistic action or efficacy of the 1,3-dimethylated form is not available. nih.govnih.gov

Antimicrobial Properties

Neuroprotective Effects

Pre-clinical studies specifically evaluating the neuroprotective effects of 1,3-Dimethyl-3-hydroxyoxindole in models of neurodegenerative diseases or neuronal injury have not been identified in the available literature. Research into the neuroprotective potential of the broader indole (B1671886) family of compounds is ongoing, but specific data on the efficacy, mechanism, or protective capacity of 1,3-Dimethyl-3-hydroxyoxindole is currently lacking. nih.govnih.gov

Anti-cancer Activity in Xenograft and other Animal Models

There is a lack of specific published research on the anti-cancer activity of 1,3-Dimethyl-3-hydroxyoxindole in xenograft or other pre-clinical animal models. The anti-tumor potential of various other oxindole derivatives has been explored, with some compounds showing inhibition of tumor development in such models. nih.govnih.gov However, dedicated studies to determine if 1,3-Dimethyl-3-hydroxyoxindole possesses similar capabilities, and the potential mechanisms involved, have not been reported.

Alpha-Glucosidase and Tyrosinase Inhibitory Activities

Investigations into the inhibitory effects of 1,3-Dimethyl-3-hydroxyoxindole on the enzymes alpha-glucosidase and tyrosinase are not described in the available scientific literature. While related heterocyclic structures and oxindole derivatives have been assessed for their potential to inhibit these enzymes, specific inhibitory concentrations (such as IC₅₀ values) and the nature of the inhibition (e.g., competitive, non-competitive) for 1,3-Dimethyl-3-hydroxyoxindole have not been determined. nih.govfrontiersin.orgresearchgate.netnih.gov

Metabolic Fate and Biotransformation Studies in Model Systems (Non-human)

Information regarding the metabolic fate and biotransformation of 1,3-Dimethyl-3-hydroxyoxindole in non-human model systems is not available in the current body of scientific literature. Pre-clinical studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile, including the identification of potential metabolites and metabolic pathways, have not been published.

Advanced Applications and Future Research Directions of 1,3 Dimethyl 3 Hydroxyoxindole in Chemical Biology and Organic Synthesis

1,3-Dimethyl-3-hydroxyoxindole as a Key Intermediate in Complex Natural Product Synthesis

The 3-substituted-3-hydroxy-2-oxindole framework is a crucial structural unit found in a diverse range of bioactive natural products. rsc.org Molecules such as convolutamydines, maremycins, and TMC-95A all contain this core motif and exhibit a wide spectrum of biological activities. nih.govrsc.org Consequently, derivatives of 3-hydroxyoxindole, including 1,3-dimethyl-3-hydroxyoxindole, are highly valued as versatile precursors in the total synthesis of these complex molecules. nih.govnih.gov

One of the most notable applications of the 1,3-dimethyloxindole core is in the synthesis of the alkaloid physostigmine (B191203) and its analogues. researchgate.net Physostigmine is a potent parasympathomimetic drug known for its unique pyrroloindole skeleton. researchgate.net Synthetic strategies toward physostigmine and the related natural product physovenine (B1202764) have utilized precursors like 1,3-dimethyl-5-hydroxyoxindole. In these routes, the critical C3 position is functionalized to introduce necessary substituents, effectively forming a 3-substituted-3-hydroxyoxindole derivative as a key intermediate before subsequent cyclization and reduction steps. A related compound, (S)-1,3-Dimethyl-3-hydroxy-5-methoxyoxindole, has been identified as a by-product in the asymmetric synthesis of physostigmine, further highlighting the role of this scaffold in accessing the natural product's core structure.

Beyond the physostigmine family, the 3-hydroxyoxindole scaffold is conceptually central to the synthesis of dimeric hexahydropyrroloindole alkaloids like (+)-chimonanthine and (+)-folicanthine. sjp.ac.lkmdpi.comacs.org The total synthesis of these complex dimers often involves a convergent strategy where two monomeric units, conceptually derived from oxindole (B195798) precursors, are coupled. acs.org The stereochemistry at the C3 position of the oxindole monomer is paramount for controlling the stereochemical outcome of the final dimeric product. acs.org

The table below summarizes key natural products whose synthesis relies on or is closely related to the 1,3-dimethyl-3-hydroxyoxindole scaffold.

| Natural Product | Alkaloid Family | Synthetic Precursor/Intermediate |

| Physostigmine | Pyrroloindole | 1,3-Dimethyl-5-methoxyoxindole |

| Physovenine | Pyrroloindole | 1,3-Dimethyl-5-hydroxyoxindole |

| (+)-Chimonanthine | Dimeric Hexahydropyrroloindole | Hexahydropyrroloindole (derived from oxindole chemistry) |

| (+)-Folicanthine | Dimeric Hexahydropyrroloindole | Hexahydropyrroloindole (derived from oxindole chemistry) |

Development of 1,3-Dimethyl-3-hydroxyoxindole-Based Chemical Probes for Biological Research

While specific molecules explicitly named "1,3-dimethyl-3-hydroxyoxindole chemical probes" are not extensively documented, the broader oxindole scaffold is a cornerstone in the development of small molecules used to investigate biological systems. researchgate.netnih.gov The role of oxindole as a versatile chemical scaffold allows for modifications that produce novel biological functions, making it ideal for creating probes to explore cellular pathways and validate drug targets. nih.gov

Oxindole derivatives have been identified as potent inhibitors for a variety of biological targets, and these molecules effectively serve as chemical probes in preclinical research. For instance, different oxindole-based compounds have been developed as:

Kinase Inhibitors : The oxindole core is present in Semaxanib, a tyrosine kinase inhibitor. wikipedia.org Computational and synthetic studies have explored oxindole derivatives as potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov

Antiviral Agents : Novel 3-oxindole derivatives have been synthesized and identified as potent inhibitors of HIV-1 infection. mdpi.com These compounds were shown to specifically inhibit Tat-mediated viral transcription, thereby acting as probes for this essential viral process. mdpi.com

p53-MDM2 Interaction Inhibitors : Spiro-oxindole scaffolds are recognized as potential inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy. researchgate.net

The 1,3-dimethyl-3-hydroxyoxindole structure provides a robust and synthetically accessible starting point for creating such probes. The hydroxyl group at the C3 position can be used as a handle to attach reporter tags (like fluorophores or biotin) or linking groups for affinity chromatography, while the aromatic ring and the nitrogen atom can be modified to tune selectivity and cell permeability.

Integration into Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. rsc.org The oxindole scaffold is exceptionally well-suited for DOS and library generation due to its rigid core and the presence of multiple functionalization points. nih.govnih.gov Specifically, the C3 position of 3-hydroxyoxindoles is a key site for introducing molecular diversity. nih.gov

Several strategies have been developed to integrate the oxindole core into library synthesis:

Multi-component Reactions : Efficient three-component reactions involving isatins (the oxidized precursor to 3-hydroxyoxindoles), amino esters, and alkynes have been used to construct spiro-oxindole-based dihydropyrrole libraries. rsc.org This approach allows for rapid assembly of complex and diverse molecular architectures from simple starting materials.

DNA-Encoded Libraries (DELs) : The oxindole scaffold has been successfully used in the generation of DNA-encoded libraries, a technology that enables the synthesis and screening of billions of compounds. rsc.orgnih.govresearchgate.net On-DNA transformations, including 1,3-dipolar cycloadditions and Claisen-Schmidt condensations, have been developed to build diverse oxindole derivatives, each tagged with a unique DNA barcode for identification. rsc.orgnih.gov

Chemo-divergent Dearomatization : A chemo-divergent strategy involving the dearomatization of indoles has been employed to produce a variety of distinct molecular scaffolds, including indolenines and furo/pyrroloindolines, from a common set of starting materials, embodying the principles of DOS. nih.gov

The 1,3-dimethyl-3-hydroxyoxindole molecule is an ideal starting point for such library efforts. The methyl groups at the N1 and C3 positions provide a defined chemical space, while the C3-hydroxyl allows for subsequent reactions to introduce appendage diversity, leading to libraries of spirocyclic or further substituted oxindoles.

Emerging Roles in New Materials Science

The primary focus of research on 1,3-dimethyl-3-hydroxyoxindole and related oxindole derivatives has been overwhelmingly in the realms of medicinal chemistry and organic synthesis. acs.orgrsc.org While direct applications of this specific compound in materials science are not widely reported, the broader class of nitrogen-containing heterocyclic compounds is integral to the development of functional organic materials. For instance, recent synthetic protocols for oxindoles have utilized nanocomposites, which are relevant to both material science and organic chemistry. sjp.ac.lk The inherent photochemical and electronic properties of fused aromatic systems like the oxindole core suggest potential for future exploration in areas such as organic electronics, dyes, and sensors, although this remains a nascent field of investigation for this particular scaffold.

Prospects for Targeted Covalent Inhibitor Design (Pre-clinical)

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action. nih.gov The design of a TCI typically involves a scaffold that provides binding affinity and selectivity, coupled with a reactive electrophilic group (a "warhead") that forms a bond with a nucleophilic amino acid residue (like cysteine) on the target protein. youtube.com